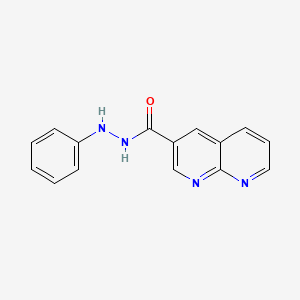

N'-Phenyl-1,8-naphthyridine-3-carbohydrazide

CAS No.:

Cat. No.: VC15911716

Molecular Formula: C15H12N4O

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12N4O |

|---|---|

| Molecular Weight | 264.28 g/mol |

| IUPAC Name | N'-phenyl-1,8-naphthyridine-3-carbohydrazide |

| Standard InChI | InChI=1S/C15H12N4O/c20-15(19-18-13-6-2-1-3-7-13)12-9-11-5-4-8-16-14(11)17-10-12/h1-10,18H,(H,19,20) |

| Standard InChI Key | KLTYQYJSSREGGH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NNC(=O)C2=CN=C3C(=C2)C=CC=N3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N'-Phenyl-1,8-naphthyridine-3-carbohydrazide features a 1,8-naphthyridine core substituted at position 3 with a carbohydrazide group (-CONHNH₂) and a phenyl ring attached to the hydrazine moiety. The planar naphthyridine system enables π-π stacking interactions, while the hydrazide group provides hydrogen-bonding capabilities, critical for molecular recognition in biological systems .

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₂N₄O |

| Molecular Weight | 264.28 g/mol |

| IUPAC Name | N'-phenyl-1,8-naphthyridine-3-carbohydrazide |

| Canonical SMILES | C1=CC=C(C=C1)NNC(=O)C2=CN=C3C(=C2)C=CC=N3 |

| Topological Polar Surface Area | 83.7 Ų |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 4 (carbonyl O, three N atoms) |

The compound’s solubility is expected to be moderate in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited in aqueous media due to its aromatic hydrophobicity . Stability studies are absent in the literature, though analogous naphthyridines exhibit robustness under standard laboratory conditions .

Synthesis and Derivative Formation

General Synthetic Routes for 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is typically synthesized via cyclization reactions. Common methods include:

-

Gould-Jacobs Reaction: Cyclocondensation of enamines with β-keto esters under acidic conditions .

-

Friedländer Synthesis: Quinoline annulation using 2-aminonicotinaldehyde and ketones .

-

Pictet-Spengler Reaction: Acid-catalyzed cyclization of tryptamine derivatives.

For N'-aryl carbohydrazide derivatives like N'-Phenyl-1,8-naphthyridine-3-carbohydrazide, post-functionalization of the naphthyridine core is required. A representative pathway involves:

-

Ester to Hydrazide Conversion: Reacting ethyl 1,8-naphthyridine-3-carboxylate with phenylhydrazine in ethanol under reflux .

-

Cyclization: Treatment with phosphoryl chloride (POCl₃) to form oxadiazole or thiazolidinone derivatives, though this step is optional depending on target applications .

Table 2: Synthetic Yields for Analogous Compounds

Biological Activities and Mechanisms

Anticancer and Anti-Inflammatory Effects

While direct evidence for N'-Phenyl-1,8-naphthyridine-3-carbohydrazide is lacking, structurally related compounds demonstrate:

-

Cytotoxicity: 1-Phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one inhibited MCF-7 breast cancer cells (IC₅₀: 12 µM) .

-

COX-2 Inhibition: Substituted naphthyridines reduced prostaglandin E₂ synthesis by 60–75% in murine macrophages .

Computational and Docking Studies

Molecular docking of analogous carbohydrazides revealed strong binding affinities to microbial targets:

-

Mtb MurB Inhibition: A derivative with a trifluoromethyl group achieved a docking score of -10.98 kcal/mol, surpassing ampicillin (-8.21 kcal/mol) .

-

EGFR Tyrosine Kinase Binding: Naphthyridine-3-carboxamides showed ΔG values of -9.5 kcal/mol, comparable to erlotinib .

Applications and Future Directions

Current research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume